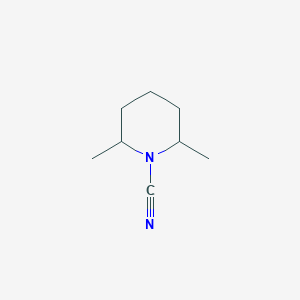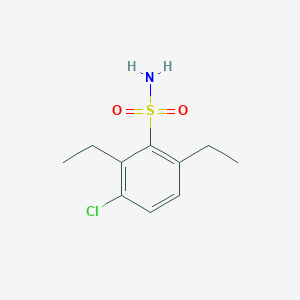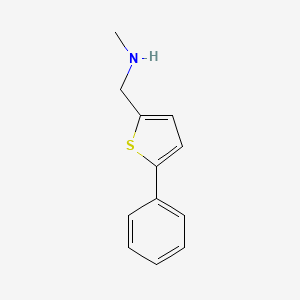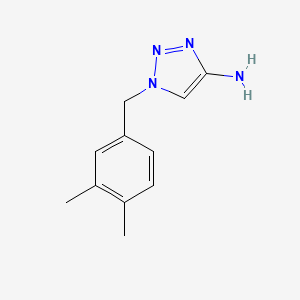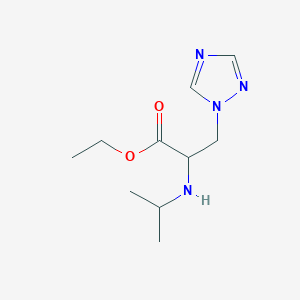
Ethyl 2-(isopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that features a triazole ring, an isopropylamino group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Isopropylamino Group: This step involves the reaction of the triazole intermediate with isopropylamine under suitable conditions.
Esterification: The final step is the esterification of the resulting compound with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the triazole moiety.
Materials Science: The compound can be incorporated into polymers or coordination frameworks to impart specific properties such as redox activity or fluorescence.
Biology: It can be used in the study of enzyme inhibition or as a ligand in biochemical assays.
作用機序
The mechanism of action of Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The triazole ring can participate in hydrogen bonding or π-π interactions, while the isopropylamino group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
- Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
Uniqueness
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to the presence of the isopropylamino group, which can significantly influence its chemical reactivity and biological activity compared to other triazole-containing compounds. This structural feature can enhance its potential as a versatile intermediate in the synthesis of more complex molecules.
特性
分子式 |
C10H18N4O2 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC名 |
ethyl 2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-4-16-10(15)9(13-8(2)3)5-14-7-11-6-12-14/h6-9,13H,4-5H2,1-3H3 |
InChIキー |
HHHVIALUIYTOQW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CN1C=NC=N1)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


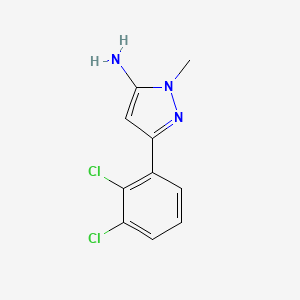
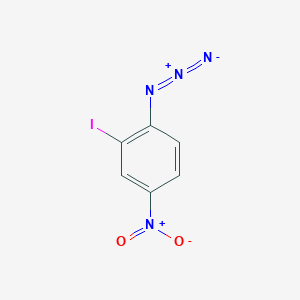
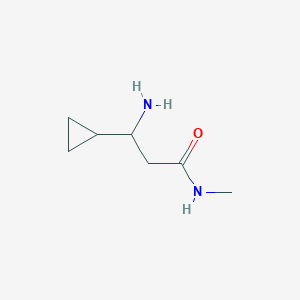
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
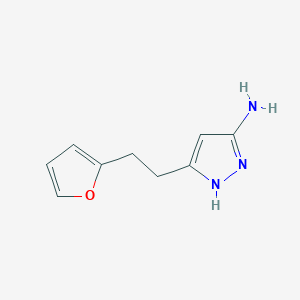
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
